molecular formula C15H14O3 B6395964 3-Methoxy-4-(3-methylphenyl)benzoic acid CAS No. 175153-66-9

3-Methoxy-4-(3-methylphenyl)benzoic acid

Cat. No.: B6395964
CAS No.: 175153-66-9
M. Wt: 242.27 g/mol
InChI Key: NHYUYGMPKZODPK-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methylphenyl)benzoic acid (IUPAC: 3-methoxy-4-[(3-methylbenzyl)oxy]benzoic acid, CAS: 938275-66-2) is a benzoic acid derivative with a methoxy group at position 3 and a 3-methylbenzyloxy substituent at position 4. Its molecular formula is C₁₆H₁₆O₄, with a molar mass of 272.3 g/mol . This compound is primarily utilized as a reference standard in pharmaceutical impurity profiling and research due to its structural complexity and relevance in drug metabolism studies .

Properties

IUPAC Name

3-methoxy-4-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-4-3-5-11(8-10)13-7-6-12(15(16)17)9-14(13)18-2/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYUYGMPKZODPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688606
Record name 2-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-66-9
Record name 2-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with 3-methylphenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of 3-Methoxy-4-(3-methylphenyl)benzoic acid may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxy-4-(3-methylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of 3-methoxy-4-(3-methylphenyl)benzoic acid and related compounds:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Features Source
3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid (938275-66-2) - 3-OCH₃, 4-(3-methylbenzyloxy) C₁₆H₁₆O₄ 272.3 Free carboxylic acid; used in drug impurity testing.
4-Benzyloxy-3-methoxybenzoic acid (MFCD00183281) - 3-OCH₃, 4-benzyloxy C₁₅H₁₄O₄ 258.3 Lacks methyl group on benzyl; higher lipophilicity than 3-methylbenzyl derivative.
3-Methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester (N/A) - 3-OCH₃, 4-glucopyranosyloxy (esterified) C₁₅H₂₀O₁₀ 372.3 Glycosylated derivative; esterification reduces acidity; isolated from Pancratium maritimum.
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid (1261560-31-9) - 3-CH₃, 4-(4-CF₃O-C₆H₄) C₁₅H₁₁F₃O₃ 296.2 Trifluoromethoxy group enhances electron-withdrawing effects; higher acidity.
2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid (1237117-50-8) - 2-OCH₃, 4-(3-CF₃-C₆H₄) C₁₅H₁₁F₃O₃ 296.2 Methoxy at C-2 alters steric profile; trifluoromethyl group increases metabolic stability.
3-Methoxy-4-[(pyridin-2-yl)methoxy]benzoic acid (ChemDiv ID 8019-8662) - 3-OCH₃, 4-(pyridin-2-ylmethoxy) C₁₄H₁₃NO₄ 283.3 Pyridine ring introduces hydrogen-bonding capacity; potential for enhanced bioavailability.
(a) Solubility and Acidity
  • 3-Methoxy-4-(3-methylphenyl)benzoic acid : The free carboxylic acid group (pKa ~4.2) confers moderate water solubility, while the 3-methylbenzyloxy substituent enhances lipophilicity (logP ≈ 3.1) compared to simpler analogues like 3-methoxy-4-methylbenzoic acid (logP ≈ 2.5) .
  • Glycosylated derivatives (e.g., 3-methoxy-4-(β-D-glucopyranosyloxy)benzoic acid methyl ester) exhibit significantly higher hydrophilicity due to the glucopyranosyl moiety, making them more soluble in polar solvents .
  • Trifluoromethoxy-containing compounds (e.g., 3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid) demonstrate lower pKa values (~3.8) due to the electron-withdrawing CF₃O group, increasing acidity .

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